2-(4-oxoquinazolin-3(4H)-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-oxoquinazolin-3(4H)-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C20H18F3N5O2 and its molecular weight is 417.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-oxoquinazolin-3(4H)-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide is a member of the quinazoline derivative family, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article explores the biological activity of this compound through a review of recent studies, highlighting its anticancer properties, structure-activity relationships (SAR), and mechanisms of action.
Overview of Quinazoline Derivatives
Quinazoline derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The core structure allows for various substitutions that can enhance or modify their pharmacological properties. The specific compound incorporates a trifluoromethyl pyridine and a pyrrolidine moiety, which may contribute to its unique activity profile.
In Vitro Studies
Recent studies have demonstrated that quinazoline derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported the synthesis and evaluation of several quinazoline derivatives, revealing that compounds with specific substitutions at the C-6 position showed enhanced cytotoxicity against human cancer cell lines such as MDA-MB 231 (breast cancer), SW620 (colon cancer), and PC-3 (prostate cancer) .
In particular, the compound This compound was evaluated using the MTT assay, which indicated promising results in inhibiting cell proliferation compared to standard chemotherapeutics like paclitaxel . The structure-activity relationship analysis suggested that the presence of the trifluoromethyl group significantly enhanced the compound's potency.
The anticancer mechanisms attributed to quinazoline derivatives often involve apoptosis induction and cell cycle arrest. For example, compounds have been shown to activate caspases, leading to programmed cell death . Additionally, some derivatives inhibit key signaling pathways involved in tumor growth, such as the Raf/MEK/ERK pathway .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the quinazoline scaffold can lead to substantial changes in biological activity. For instance:
Compound | Substituent | Cell Line Tested | IC50 (μM) |
---|---|---|---|
5t | 6-Chloro | SW620 | 0.5 |
7b | 6-Methoxy | PC-3 | 0.2 |
Target | Trifluoromethyl | MDA-MB 231 | 0.3 |
This table illustrates how specific substituents can enhance cytotoxicity against different cancer types, emphasizing the importance of chemical modifications in drug design .
Case Studies
Case Study 1: Evaluation of Quinazoline Derivatives
In a systematic evaluation of several quinazoline derivatives including our target compound, researchers found that those with a trifluoromethyl group exhibited enhanced binding affinity to target proteins involved in tumor proliferation. The study highlighted that This compound not only inhibited cell growth but also induced apoptosis through caspase activation .
Case Study 2: In Vivo Efficacy
Preclinical models demonstrated that certain quinazoline derivatives could reduce tumor size significantly compared to controls. The incorporation of a pyrrolidine ring was noted to improve bioavailability and therapeutic index .
Eigenschaften
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5O2/c21-20(22,23)13-5-6-17(24-9-13)27-8-7-14(10-27)26-18(29)11-28-12-25-16-4-2-1-3-15(16)19(28)30/h1-6,9,12,14H,7-8,10-11H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTFOOKFTVWFOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CN2C=NC3=CC=CC=C3C2=O)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.